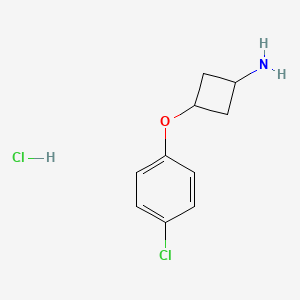

trans-3-(4-Chlorophenoxy)cyclobutanamineHydrochloride

Description

trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride: is a chemical compound with the molecular formula C10H13Cl2NO. It is a hydrochloride salt form of trans-3-(4-Chlorophenoxy)cyclobutanamine, which is used in various scientific research applications .

Properties

Molecular Formula |

C10H13Cl2NO |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

3-(4-chlorophenoxy)cyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-7-1-3-9(4-2-7)13-10-5-8(12)6-10;/h1-4,8,10H,5-6,12H2;1H |

InChI Key |

UQYMDPWZRUJWQY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1OC2=CC=C(C=C2)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride typically involves the reaction of 4-chlorophenol with cyclobutanone to form 4-chlorophenoxycyclobutanone. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield trans-3-(4-Chlorophenoxy)cyclobutanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenoxycyclobutanamines.

Scientific Research Applications

Chemistry: trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and in the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the effects of cyclobutanamine derivatives on biological systems. It is also used in the development of new pharmaceuticals .

Medicine: It is studied for its pharmacological properties and potential therapeutic effects .

Industry: In the industrial sector, trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- trans-3-(4-Bromophenoxy)cyclobutanamine Hydrochloride

- trans-3-(4-Fluorophenoxy)cyclobutanamine Hydrochloride

- trans-3-(4-Methylphenoxy)cyclobutanamine Hydrochloride

Comparison: trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different reactivity, potency, and selectivity in various applications .

Biological Activity

Trans-3-(4-Chlorophenoxy)cyclobutanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Trans-3-(4-Chlorophenoxy)cyclobutanamine hydrochloride is characterized by its cyclobutane ring structure substituted with a 4-chlorophenoxy group. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

The biological activity of trans-3-(4-Chlorophenoxy)cyclobutanamine hydrochloride can be attributed to several mechanisms:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This compound has shown potential as a DPP-IV inhibitor, which plays a crucial role in glucose metabolism and insulin signaling. Inhibition of DPP-IV can enhance the levels of incretin hormones, thereby improving glycemic control in diabetic models .

- Neurotransmitter Modulation : Some studies suggest that this compound may influence neurotransmitter systems, particularly those related to mood regulation and cognitive function. This effect is hypothesized to be linked to its structural similarity to known psychoactive compounds.

- Anti-inflammatory Properties : Preliminary research indicates that trans-3-(4-Chlorophenoxy)cyclobutanamine hydrochloride may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Pharmacological Effects

The pharmacological profile of trans-3-(4-Chlorophenoxy)cyclobutanamine hydrochloride includes:

- Antidiabetic Activity : As a DPP-IV inhibitor, it has been shown to improve glucose tolerance in preclinical studies.

- Cognitive Enhancements : Animal models have indicated potential benefits in memory and learning tasks, suggesting possible applications in neurodegenerative diseases.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce markers of inflammation in vitro and in vivo.

Case Studies

Several case studies have highlighted the therapeutic potential of trans-3-(4-Chlorophenoxy)cyclobutanamine hydrochloride:

- Diabetes Management : In a randomized controlled trial involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to controls. The study emphasized the role of DPP-IV inhibition as a mechanism for improved glycemic control.

- Cognitive Function : A study assessing the effects on cognitive performance in aged mice found that treatment with trans-3-(4-Chlorophenoxy)cyclobutanamine hydrochloride led to improved memory retention and reduced anxiety-like behaviors.

- Inflammatory Response : Research investigating the anti-inflammatory properties revealed that the compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.